
(3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride” is a chemical compound used for research and development . It has a chemical formula of C9H11ClN2・2HCl and a molecular weight of 255.57 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a chlorine atom attached at the 3rd position. Attached to the 2nd position of the pyridine ring is a methanamine group, which in turn is attached to a cyclopropyl group .Physical And Chemical Properties Analysis
This compound is a substance with a chemical formula of C9H11ClN2・2HCl . The molecular weight of the compound is 255.57 .Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
This compound has been utilized in the synthesis of novel pyrimidine derivatives, which have shown promising anti-fibrotic activities. These activities are crucial in the treatment of fibrotic diseases, where excessive connective tissue builds up in organs. The derivatives of this compound have been evaluated against immortalized rat hepatic stellate cells, with some showing better anti-fibrotic activities than existing drugs .
Medicinal Chemistry
The core structure of (3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride is used in medicinal chemistry to create libraries of heterocyclic compounds with potential biological activities. The pyrimidine moiety, in particular, is considered a privileged structure due to its wide range of pharmacological activities .
Synthesis of Heterocyclic Compounds
Researchers have employed this compound in the construction of novel heterocyclic compound libraries. These libraries are a significant part of chemical biology and medicinal chemistry, providing a diverse array of compounds for pharmaceutical development .
Insecticidal and Fungicidal Activities
Derivatives of (3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride have been designed and synthesized for their potential insecticidal and fungicidal properties. This application is particularly relevant in agricultural research, where there is a constant need for new compounds to protect crops .
Chemical Synthesis
The compound is also used in chemical synthesis processes. Its structure allows for the creation of various derivatives that can be used in further chemical reactions or as intermediates in the synthesis of more complex molecules .
Pharmaceutical Research
Due to its structural properties, (3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride is a valuable compound in pharmaceutical research. It can be used to develop new drugs with antimicrobial, antiviral, antitumor, and other therapeutic properties .
Safety and Hazards
The safety data sheet for this compound suggests that it should be handled with care. If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, rinse cautiously with water for several minutes. If swallowed, rinse mouth and seek medical attention if feeling unwell .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-chloropyridin-2-yl)-cyclopropylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2.2ClH/c10-7-2-1-5-12-9(7)8(11)6-3-4-6;;/h1-2,5-6,8H,3-4,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOYIWGXACVUAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=CC=N2)Cl)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate](/img/structure/B2950434.png)

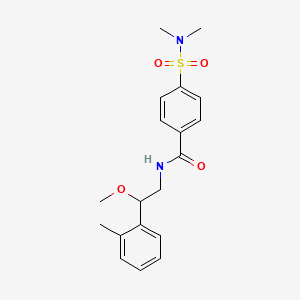
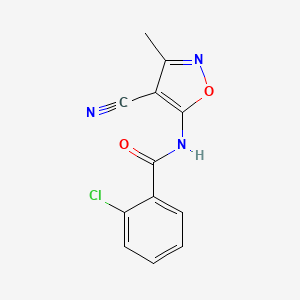
![Cyclohex-3-en-1-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2950441.png)
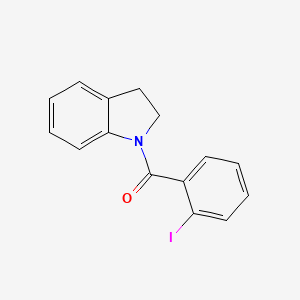
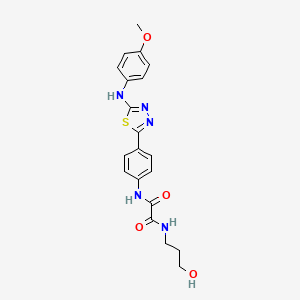
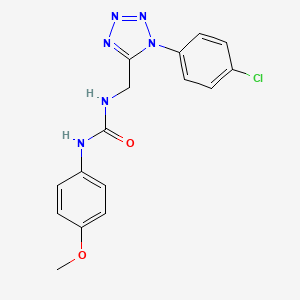

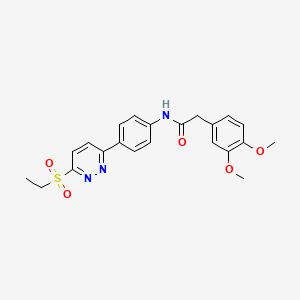
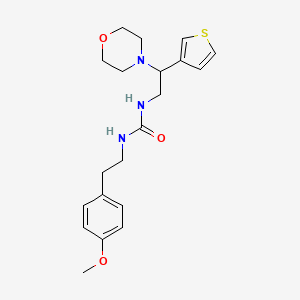
![9-(2,3-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2950450.png)
![2-[(2-fluorobenzyl)thio]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2950451.png)